Mycobacillin

描述

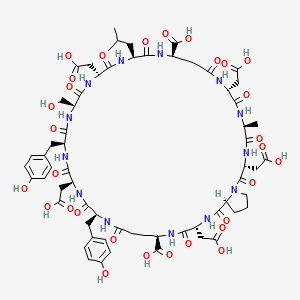

Mycobacillin, also known as this compound, is a cyclic polypeptide antibiotic isolated from the culture filtrates of Bacillus subtilis. It has a molecular formula of C65H85N13O30 and a molecular weight of 1528.4395. This compound is known for its antifungal properties and is used in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mycobacillin involves the fermentation of Bacillus subtilis. The culture filtrate is subjected to various purification processes to isolate the compound. The specific reaction conditions and synthetic routes are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process. Bacillus subtilis is cultured in large bioreactors, and the compound is extracted and purified using advanced chromatographic techniques. The production process is optimized to maximize yield and purity .

化学反应分析

Types of Reactions

Mycobacillin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

科学研究应用

Mycobacillin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cyclic polypeptides and their chemical properties.

Biology: Investigated for its antifungal properties and its effects on various biological systems.

Medicine: Explored for potential therapeutic applications, particularly in treating fungal infections.

Industry: Used in the development of new antifungal agents and other bioactive compounds.

作用机制

Mycobacillin exerts its effects by disrupting the cell membrane of fungal cells. It binds to specific molecular targets within the membrane, leading to increased permeability and cell lysis. The exact molecular pathways involved in this process are still under investigation, but it is known to target key components of the fungal cell membrane.

相似化合物的比较

Similar Compounds

Gramicidin: Another cyclic polypeptide antibiotic with similar antifungal properties.

Polymyxin: A cyclic peptide antibiotic that targets bacterial cell membranes.

Bacitracin: A cyclic polypeptide antibiotic used to treat bacterial infections.

Uniqueness

Mycobacillin is unique in its specific antifungal activity and its ability to disrupt fungal cell membranes. Unlike other similar compounds, it has a distinct molecular structure and specific targets within the fungal cell membrane, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

Mycobacillin is a cyclic peptide antibiotic produced by the bacterium Bacillus subtilis, known for its antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial spectrum, and biosynthetic pathways, supported by relevant case studies and research findings.

Overview of this compound

This compound consists of 13 amino acid residues derived from seven different amino acids, showcasing a unique structure that contributes to its biological activity. The compound has been primarily studied for its antifungal effects against various pathogens, including dermatophytes and plant pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with the target cell membranes of fungi and bacteria. Studies indicate that this compound disrupts membrane integrity, leading to cell lysis and death. In particular, resistant mutants of target organisms exhibit altered lipid compositions and membrane fluidity, suggesting that this compound's action is closely tied to membrane properties .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various microbial species. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.0 |

| Aspergillus niger | 2.5 |

| Microsporum canis | 0.5 |

| Trichophyton mentagrophytes | 1.0 |

| Staphylococcus aureus | 0.25 |

These values indicate that this compound is particularly effective against dermatophytes and some Gram-positive bacteria .

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic steps, primarily occurring in Bacillus subtilis. Research has identified key enzymes responsible for the synthesis of this compound, with specific mutants showing deficiencies in certain enzyme fractions essential for the production of this antibiotic . The pentapeptide Pro→Asp→Glu→Tyr→Asp has been implicated as an intermediate in this biosynthetic pathway .

Case Studies

- Antifungal Efficacy Against Dermatophytes : A study demonstrated that this compound effectively inhibited the growth of dermatophytes in vitro, with significant reductions in colony-forming units observed at MIC levels as low as 0.5 µg/mL. This suggests potential applications in treating fungal infections in clinical settings.

- Mechanistic Insights from Resistant Mutants : Research utilizing resistant mutants has provided insight into the action mechanism of this compound, revealing alterations in lipid composition and membrane fluidity that contribute to resistance. This highlights the importance of membrane integrity in susceptibility to this compound .

- Production Optimization : Investigations into optimizing conditions for this compound production have shown that variations in nutrient availability significantly affect yield. Enhanced production was observed under specific growth conditions, indicating potential industrial applications for producing this antibiotic on a larger scale .

属性

IUPAC Name |

(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBOQJARKXIAL-LCLLRQAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H85N13O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028548 | |

| Record name | Mycobacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-67-9 | |

| Record name | Mycobacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycobacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOBACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。